(3Z)-1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
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Overview
Description
N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of isoindigo core linked with dioxaborolan groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo typically involves a multi-step processCommon reagents used in these reactions include boronic acids, palladium catalysts, and various solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindigo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a component in diagnostic tools.
Mechanism of Action
The mechanism by which N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo exerts its effects involves its interaction with various molecular targets and pathways. The dioxaborolan groups can facilitate binding to specific receptors or enzymes, modulating their activity. Additionally, the isoindigo core can participate in electron transfer processes, influencing the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
Similar Compounds
4,8-Bis(3,5-dioctyl-2-thienyl)-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo: Similar in structure but with different substituents, affecting its reactivity and applications.
Benzenamine, N,N-bis(2-ethylhexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): Shares the dioxaborolan groups but differs in the core structure, leading to different chemical properties.
Uniqueness
N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo stands out due to its unique combination of the isoindigo core and dioxaborolan groups, providing a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse scientific fields highlight its significance.
Properties
IUPAC Name |
(3Z)-1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H64B2N2O6/c1-13-17-19-29(15-3)27-47-35-25-31(45-51-41(5,6)42(7,8)52-45)21-23-33(35)37(39(47)49)38-34-24-22-32(46-53-43(9,10)44(11,12)54-46)26-36(34)48(40(38)50)28-30(16-4)20-18-14-2/h21-26,29-30H,13-20,27-28H2,1-12H3/b38-37- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHAQPUYIWIYPF-DTTHWBISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)C(=O)N3CC(CC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)/C(=C/4\C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)/C(=O)N3CC(CC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H64B2N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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